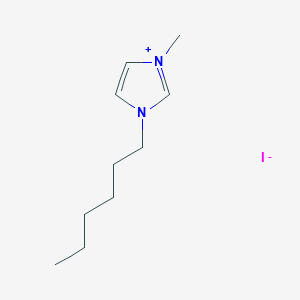

1-Hexyl-3-methylimidazolium iodide

Description

The exact mass of the compound 1-Hexyl-3-methylimidazolium iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Hexyl-3-methylimidazolium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexyl-3-methylimidazolium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.HI/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIUVCSYOGFUPH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047951 | |

| Record name | 1-Hexyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178631-05-5 | |

| Record name | 1-Hexyl-3-methylimidazolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178631-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Hexyl-3-methylimidazolium Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of 1-Hexyl-3-methylimidazolium iodide, a versatile ionic liquid with applications in various scientific fields. This document outlines two primary synthesis routes—conventional heating and microwave-assisted synthesis—and provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Route: N-Alkylation

The most common and direct route for the synthesis of 1-Hexyl-3-methylimidazolium iodide is the N-alkylation of 1-methylimidazole with 1-iodohexane. This is a bimolecular nucleophilic substitution (SN2) reaction where the N-3 atom of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the 1-iodohexane and displacing the iodide ion.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis and properties of 1-Hexyl-3-methylimidazolium iodide.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Product Characterization |

| Reactant Stoichiometry | 1-methylimidazole (1 eq), 1-iodohexane (1.0 - 1.1 eq) | 1-methylimidazole (1 eq), 1-iodohexane (1.1 eq) | Molecular Formula |

| Typical Solvent | Toluene or solvent-free | Toluene or solvent-free | C10H19IN2 |

| Reaction Temperature | 60-80°C | 80-120°C | Molecular Weight |

| Reaction Time | Several hours to days | 10 - 30 minutes | 294.18 g/mol [1][2] |

| Reported Yield | ~65% (for analogous halides) | 87-97% (for analogous halides) | Purity (HPLC) |

| Purification Method | Washing with ethyl acetate, optional use of activated charcoal | Washing with ethyl acetate | ≥98%[1] |

Experimental Protocols

Conventional Heating Method

This protocol describes a standard laboratory procedure for the synthesis of 1-Hexyl-3-methylimidazolium iodide using conventional heating.

Materials:

-

1-methylimidazole (distilled)

-

1-iodohexane

-

Toluene (anhydrous, optional)

-

Ethyl acetate (anhydrous)

-

Activated charcoal (optional)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, add 1-methylimidazole (1.0 equivalent).

-

If using a solvent, add anhydrous toluene.

-

Slowly add 1-iodohexane (1.0 to 1.1 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-80°C and maintain for several hours to days. The reaction progress can be monitored by 1H NMR spectroscopy.

-

After completion, cool the mixture to room temperature. A biphasic mixture may form.

-

Wash the crude product with anhydrous ethyl acetate multiple times to remove any unreacted starting materials. The ionic liquid will typically form the lower phase.

-

If the product is colored, it can be decolorized by stirring with activated charcoal in a suitable solvent (e.g., ethanol) followed by filtration.

-

Remove the solvent under reduced pressure and dry the resulting ionic liquid under high vacuum to obtain the pure product.

Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time compared to conventional heating.

Materials:

-

1-methylimidazole (distilled)

-

1-iodohexane

-

Toluene (anhydrous, optional)

-

Microwave reactor vial

-

Magnetic stirrer

Procedure:

-

In a microwave reactor vial, combine 1-methylimidazole (1.0 equivalent) and 1-iodohexane (1.1 equivalents). Toluene can be used as a solvent if desired.

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to 80-120°C with a microwave power of approximately 300 W for 10-30 minutes.[3]

-

After the reaction is complete, cool the vial to room temperature.

-

Purify the product by washing with anhydrous ethyl acetate.

-

Dry the product under vacuum to remove any residual solvent.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-Hexyl-3-methylimidazolium iodide.

Caption: General workflow for the synthesis of 1-Hexyl-3-methylimidazolium iodide.

Signaling Pathways and Logical Relationships

The synthesis of 1-Hexyl-3-methylimidazolium iodide is a direct quaternization reaction. The logical relationship between the reactants and the product is straightforward, following the principles of an SN2 reaction mechanism.

Caption: SN2 reaction mechanism for the synthesis of 1-Hexyl-3-methylimidazolium iodide.

References

An In-depth Technical Guide to 1-Hexyl-3-methylimidazolium iodide (CAS: 178631-05-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium iodide, with the CAS number 178631-05-5, is a room-temperature ionic liquid (RTIL) that has garnered significant attention in various scientific and industrial fields.[1][2] Its unique physicochemical properties, including high thermal stability, low volatility, and excellent ionic conductivity, make it a versatile compound with applications ranging from green chemistry and electrochemistry to materials science and potentially, drug delivery.[2][3] This technical guide provides a comprehensive overview of 1-Hexyl-3-methylimidazolium iodide, summarizing its core properties, experimental protocols for its key applications, and an exploration of its potential in pharmaceutical sciences.

Physicochemical Properties

1-Hexyl-3-methylimidazolium iodide is an organic salt composed of a 1-hexyl-3-methylimidazolium cation and an iodide anion. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Hexyl-3-methylimidazolium iodide

| Property | Value | Reference(s) |

| CAS Number | 178631-05-5 | [4][5] |

| Molecular Formula | C₁₀H₁₉IN₂ | [4][5] |

| Molecular Weight | 294.18 g/mol | [4][5] |

| Appearance | White to brown to dark purple clear liquid | [2] |

| Density | 1.39 g/mL | [2] |

| Purity | ≥98% (HPLC) | [4][5] |

| Water Content | ≤0.5% | [4] |

| Storage Class | 10 - Combustible liquids | [4] |

Synthesis and Characterization

The synthesis of 1-Hexyl-3-methylimidazolium iodide is typically achieved through the quaternization of 1-methylimidazole with 1-iodohexane.[1]

Experimental Protocol: Synthesis

A generalized protocol for the synthesis of 1-Hexyl-3-methylimidazolium iodide is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-iodohexane. The reaction can be performed neat or with a suitable solvent like acetonitrile.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 60-80 °C) for a period ranging from a few hours to several days to ensure complete reaction.[6] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purification: After the reaction is complete, the resulting ionic liquid is often washed with a non-polar solvent like hexane or ethyl acetate to remove any unreacted starting materials. The product is then dried under vacuum to remove any residual solvent. For higher purity, column chromatography may be employed.[6]

Characterization

The structure and purity of the synthesized 1-Hexyl-3-methylimidazolium iodide can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the ionic liquid.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps in identifying the functional groups present in the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the cation and confirm the overall structure.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are employed to assess the thermal stability, melting point, and glass transition temperature of the ionic liquid.[7][8][9]

Caption: Workflow for electrochemical corrosion inhibition studies.

Dye-Sensitized Solar Cells (DSSCs)

1-Hexyl-3-methylimidazolium iodide is utilized as a component in the electrolyte of dye-sensitized solar cells. [10][11]Its ionic nature facilitates charge transport within the cell, contributing to its overall efficiency. [7][8]

-

Preparation of the Photoanode: A layer of titanium dioxide (TiO₂) paste is deposited on a conductive glass substrate (e.g., FTO glass) using a technique like doctor-blading. The TiO₂ film is then sintered at high temperatures. After cooling, the photoanode is immersed in a dye solution (e.g., N719 dye) to sensitize the TiO₂.

-

Preparation of the Counter Electrode: A thin layer of a catalyst, typically platinum, is deposited on another conductive glass substrate.

-

Preparation of the Polymer Electrolyte: A solid or gel polymer electrolyte is prepared using the solution casting technique. [7][8]This involves dissolving a polymer (e.g., rice starch or P(MMA-co-MAA)), a salt (e.g., sodium iodide), and 1-Hexyl-3-methylimidazolium iodide in a suitable solvent. [7][8][10]The solution is then cast into a petri dish and the solvent is allowed to evaporate, forming a thin film.

-

Assembly of the DSSC: The dye-sensitized photoanode and the platinum counter electrode are assembled into a sandwich-like structure with the polymer electrolyte placed between them.

-

Characterization of the DSSC: The performance of the fabricated DSSC is evaluated under a solar simulator. The key parameters measured are the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η). [7][8] The diagram below illustrates the fabrication process of a dye-sensitized solar cell incorporating a 1-Hexyl-3-methylimidazolium iodide-based electrolyte.

Caption: Fabrication workflow for a dye-sensitized solar cell.

Potential in Drug Development

Ionic liquids are being explored for various applications in the pharmaceutical field, including as solvents for poorly soluble drugs, as permeation enhancers for transdermal drug delivery, and even as active pharmaceutical ingredients (APIs) themselves. [4][12]Imidazolium-based ionic liquids, in particular, have been shown to enhance the skin permeation of drugs. [13] While specific, detailed experimental protocols for the use of 1-Hexyl-3-methylimidazolium iodide in drug formulations are not extensively reported, the general approach for evaluating its potential as a skin permeation enhancer would involve in vitro permeation studies using Franz diffusion cells. These studies would compare the flux of a model drug across a skin model (e.g., excised human or animal skin) from a formulation containing the ionic liquid versus a control formulation.

Safety and Toxicology

Table 2: Safety and Hazard Information

| Hazard Information | Details | Reference(s) |

| GHS Hazard Statements | H315: Causes skin irritation (in 50% of reports)H319: Causes serious eye irritation (in 50% of reports) | [14] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 | [14] |

| Toxicity Data | Specific LD50 data for 1-Hexyl-3-methylimidazolium iodide is not readily available. Data for other imidazolium-based ionic liquids suggest that toxicity can vary with the alkyl chain length and the anion. | [15] |

Given the limited specific toxicological data, it is imperative that researchers handle 1-Hexyl-3-methylimidazolium iodide with appropriate personal protective equipment (PPE), including gloves and eye protection, and work in a well-ventilated area.

Conclusion

1-Hexyl-3-methylimidazolium iodide is a versatile room-temperature ionic liquid with a range of established and potential applications. Its well-defined physicochemical properties and demonstrated utility in fields like corrosion inhibition and renewable energy make it a compound of significant interest to researchers. While its potential in drug development is intriguing, further research is required to establish detailed experimental protocols and a comprehensive toxicological profile. This guide serves as a foundational resource for scientists and professionals seeking to explore the capabilities of this unique ionic liquid.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Hexyl-3-methylimidazolium iodide = 98 HPLC 178631-05-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. rsc.org [rsc.org]

- 7. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ioni...: Ingenta Connect [ingentaconnect.com]

- 8. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fpe.umd.edu [fpe.umd.edu]

- 10. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05601J [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. kohan.com.tw [kohan.com.tw]

- 13. researchgate.net [researchgate.net]

- 14. www3.nd.edu [www3.nd.edu]

- 15. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-Hexyl-3-methylimidazolium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1-Hexyl-3-methylimidazolium iodide ([HMIM]I), an ionic liquid of significant interest in various scientific and industrial applications. This document details its structural characteristics, spectroscopic signatures, and the experimental protocols used for its characterization.

Molecular Composition and General Structure

1-Hexyl-3-methylimidazolium iodide is an organic salt with the chemical formula C₁₀H₁₉IN₂ and a molecular weight of 294.18 g/mol .[1] It is classified as an ionic liquid, meaning it exists in a liquid state at or near room temperature, composed entirely of ions. The compound consists of a 1-hexyl-3-methylimidazolium ([C₆MIM]⁺) cation and an iodide (I⁻) anion.[1][2]

The cationic component features an imidazolium ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This ring is substituted at the nitrogen positions with a hexyl group and a methyl group. The delocalized positive charge on the imidazolium ring is a key feature influencing its chemical and physical properties. The iodide anion is a simple, spherical halide ion that electrostatically interacts with the cation.

Quantitative Structural Analysis

Table 1: Selected Bond Lengths in the 1-Butyl-3-methylimidazolium Cation

| Bond | Length (Å) |

| N1-C2 | 1.33 |

| C2-N3 | 1.33 |

| N3-C4 | 1.38 |

| C4-C5 | 1.35 |

| C5-N1 | 1.38 |

| N1-C6 (to Butyl) | 1.47 |

| N3-C10 (to Methyl) | 1.47 |

Data is for the analogue 1-butyl-3-methylimidazolium iodide and is presented for illustrative purposes.

Table 2: Selected Bond Angles in the 1-Butyl-3-methylimidazolium Cation

| Angle | Degree (°) |

| N1-C2-N3 | 108.8 |

| C2-N3-C4 | 108.6 |

| N3-C4-C5 | 106.9 |

| C4-C5-N1 | 107.0 |

| C5-N1-C2 | 108.7 |

| C5-N1-C6 | 125.6 |

| C2-N1-C6 | 125.7 |

Data is for the analogue 1-butyl-3-methylimidazolium iodide and is presented for illustrative purposes.

Molecular Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of 1-hexyl-3-methylimidazolium iodide, highlighting the connectivity of the atoms in the cation and the associated iodide anion.

Experimental Protocols

The structural elucidation of 1-hexyl-3-methylimidazolium iodide relies on a combination of synthesis and analytical techniques.

Synthesis

A common and straightforward method for the synthesis of 1-hexyl-3-methylimidazolium iodide is through a quaternization reaction.[2][3]

Experimental Workflow for Synthesis

Detailed Methodology:

-

Reaction Setup: Equimolar amounts of 1-methylimidazole and 1-iodohexane are combined in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 60-80 °C and stirred for a period of 24 to 48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting product, which is often a viscous liquid or a solid, is washed several times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.

-

Isolation: The purified product is then dried under vacuum to remove any residual solvent, yielding the final 1-hexyl-3-methylimidazolium iodide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized ionic liquid.

-

Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆) in an NMR tube.

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. Key parameters to be recorded include chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal integrations.

-

Expected ¹H NMR Signals: The spectrum will show characteristic signals for the protons on the imidazolium ring (typically in the range of 7-10 ppm), the methyl group attached to the nitrogen (around 4 ppm), the methylene group of the hexyl chain adjacent to the nitrogen (also around 4 ppm), the other methylene groups of the hexyl chain (in the aliphatic region, ~1-2 ppm), and the terminal methyl group of the hexyl chain (~0.9 ppm).

-

Expected ¹³C NMR Signals: The spectrum will display distinct signals for each unique carbon atom in the molecule, including those in the imidazolium ring, the methyl group, and the hexyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

-

Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder is recorded first and subtracted from the sample spectrum.

-

Expected Vibrational Bands: The FT-IR spectrum of 1-hexyl-3-methylimidazolium iodide will show characteristic absorption bands corresponding to C-H stretching vibrations of the alkyl chains and the imidazolium ring (around 2800-3200 cm⁻¹), C=N and C=C stretching vibrations of the imidazolium ring (around 1500-1650 cm⁻¹), and various bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Conclusion

This technical guide has provided a detailed overview of the molecular structure of 1-hexyl-3-methylimidazolium iodide. While a definitive crystal structure for this specific ionic liquid remains to be published, analysis of its close analogues and data from spectroscopic techniques provide a robust understanding of its molecular architecture. The detailed experimental protocols for its synthesis and characterization offer a practical framework for researchers working with this and related imidazolium-based ionic liquids. The continued investigation into the structure-property relationships of such materials is crucial for advancing their application in diverse fields, including as electrolytes, catalysts, and in drug delivery systems.

References

In-Depth Technical Guide: Thermal Stability of 1-Hexyl-3-methylimidazolium Iodide

This technical guide offers a comprehensive overview of the thermal stability of 1-Hexyl-3-methylimidazolium iodide ([C₆mim]I). The document is intended for researchers, scientists, and professionals in drug development, providing detailed insights into its thermal decomposition characteristics, experimental protocols for analysis, and a plausible decomposition mechanism based on current scientific literature.

Introduction to the Thermal Stability of Imidazolium-Based Ionic Liquids

1-Hexyl-3-methylimidazolium iodide is an ionic liquid that has garnered attention for its potential applications in various fields due to its unique physicochemical properties, including its notable thermal stability. The thermal stability of imidazolium-based ionic liquids is a critical parameter for their application, especially in processes requiring elevated temperatures. This stability is primarily influenced by the nature of the anion and, to a lesser extent, the length of the alkyl chain on the imidazolium cation. Generally, ionic liquids with halide anions exhibit lower thermal stability compared to those with larger, less nucleophilic anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) or hexafluorophosphate ([PF₆]⁻).

Quantitative Thermal Analysis Data

Due to the absence of specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 1-Hexyl-3-methylimidazolium iodide in the provided search results, this section presents data for the closely related compound, 1-ethyl-3-methylimidazolium iodide ([C₂mim]I), to provide a comparative baseline.

Table 1: Thermal Decomposition Data for 1-Ethyl-3-methylimidazolium Iodide

| Parameter | Value (°C) | Method | Reference |

| Decomposition Temperature (Td) | 249 (±5) | Onset of DTG at 1 K min⁻¹ | [1] |

Note: The decomposition temperature is expected to be influenced by the heating rate and experimental conditions.

Plausible Thermal Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids with halide anions is generally understood to proceed via a nucleophilic substitution reaction (Sₙ2).[2][3] In this mechanism, the iodide anion acts as a nucleophile, attacking one of the alkyl groups on the imidazolium cation. This leads to the formation of a haloalkane and a neutral 1-alkylimidazole. For 1-Hexyl-3-methylimidazolium iodide, the primary decomposition products would likely be 1-iodohexane and 1-methylimidazole, or methyl iodide and 1-hexylimidazole.

Plausible SN2 decomposition pathway for 1-Hexyl-3-methylimidazolium iodide.

Experimental Protocols

The following are detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard techniques for evaluating the thermal stability of ionic liquids.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of 1-Hexyl-3-methylimidazolium iodide as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Hexyl-3-methylimidazolium iodide into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a sufficient time to achieve thermal stability.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step in the TGA curve.

-

Determine the peak decomposition temperature (Tpeak) from the maximum of the first derivative of the TGA curve (DTG curve).

-

Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and enthalpy of phase transitions of 1-Hexyl-3-methylimidazolium iodide.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Hexyl-3-methylimidazolium iodide into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

-

Thermal Program:

-

Cool the sample to a low temperature (e.g., -90 °C) to observe any glass transitions or crystallization events upon heating.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating scan is often performed to obtain a clearer glass transition.

-

-

Data Analysis:

-

Record the heat flow to the sample as a function of temperature.

-

Determine the glass transition temperature (Tg) as a step change in the baseline.

-

Determine the melting temperature (Tm) from the peak of the endothermic melting event.

-

Calculate the enthalpy of fusion (ΔHf) from the area under the melting peak.

-

References

An In-depth Technical Guide on the Solubility of 1-Hexyl-3-methylimidazolium iodide in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Hexyl-3-methylimidazolium iodide, [HMIm]I. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the principles of miscibility and the experimental determination of solubility. It includes a detailed, generalized protocol for solubility measurement and a discussion on the factors influencing the solubility of ionic liquids in organic solvents. Furthermore, a conceptual workflow for the preparation of a solid polymer electrolyte containing [HMIm]I for use in dye-sensitized solar cells is presented, complete with a Graphviz visualization.

Introduction to 1-Hexyl-3-methylimidazolium iodide

1-Hexyl-3-methylimidazolium iodide (commonly abbreviated as [HMIm]I) is a room-temperature ionic liquid (IL) that has garnered significant interest in various scientific and industrial fields. Its unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics, make it a promising candidate for applications in organic synthesis, electrochemistry, and materials science.[1] In the context of drug development, ionic liquids are being explored for their potential to enhance the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[2]

Understanding the solubility of [HMIm]I in different organic solvents is crucial for its effective application. Solubility dictates the choice of solvent for reactions, extractions, and formulations, and is a key parameter in process design and optimization.

Solubility of 1-Hexyl-3-methylimidazolium iodide in Organic Solvents

A comprehensive search of scientific literature did not yield a readily available, consolidated table of quantitative solubility data for 1-Hexyl-3-methylimidazolium iodide in a wide range of common organic solvents. This highlights a gap in the existing published data for this specific ionic liquid.

However, the principles of "like dissolves like" and the concept of miscibility can provide valuable guidance.[3][4] The solubility of an ionic liquid in an organic solvent is primarily governed by the intermolecular interactions between the ions of the IL and the solvent molecules.

Factors Influencing Solubility:

-

Polarity: Polar solvents are more likely to dissolve polar solutes. As an ionic compound, [HMIm]I is polar. Therefore, it is expected to have higher solubility in polar organic solvents such as alcohols (e.g., methanol, ethanol), acetone, and acetonitrile, and lower solubility in nonpolar solvents like hexane and toluene.

-

Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the cation or anion of the ionic liquid can significantly influence solubility.

-

Van der Waals Forces: The length of the alkyl chain on the imidazolium cation (a hexyl group in this case) contributes to van der Waals interactions, which can enhance solubility in less polar solvents compared to ILs with shorter alkyl chains.

-

Anion Type: The iodide anion (I⁻) also plays a crucial role in determining the solubility profile.

Miscibility as an Indicator of High Solubility:

When a liquid solute dissolves completely in a liquid solvent at all proportions, they are said to be miscible. While quantitative solubility data is not available, miscibility studies can provide a qualitative understanding of favorable solvent systems. For instance, studies on similar imidazolium-based ionic liquids often show good miscibility with polar solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. The following is a generalized protocol based on the isothermal equilibrium method, which is a common technique for determining the solubility of solids or liquids in a solvent.

Objective: To determine the saturation solubility of 1-Hexyl-3-methylimidazolium iodide in a given organic solvent at a specific temperature.

Materials and Equipment:

-

1-Hexyl-3-methylimidazolium iodide (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Centrifuge

-

Vials with airtight seals

-

Pipettes and syringes

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of [HMIm]I to a known volume or mass of the organic solvent in a sealed vial. The excess solute ensures that saturation is reached.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to rest at the constant temperature for several hours (e.g., 6-12 hours) to allow the undissolved solute to settle.

-

To further ensure the separation of the saturated solution from the excess solid, centrifuge the vial at a moderate speed.

-

-

Sampling and Analysis:

-

Carefully extract a known volume or mass of the clear, supernatant (saturated solution) using a pre-weighed syringe.

-

Transfer the sample to a pre-weighed volumetric flask and dilute it with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of [HMIm]I in the diluted sample using a calibrated analytical technique such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the mass of [HMIm]I in the initial sample of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

-

Validation:

-

Repeat the experiment at least three times to ensure the reproducibility of the results.

-

Visualization of an Experimental Workflow

While a signaling pathway in the biological sense is not directly applicable, we can visualize a relevant experimental workflow. The following diagram illustrates the conceptual steps for the preparation of a solid polymer electrolyte containing 1-Hexyl-3-methylimidazolium iodide for application in a dye-sensitized solar cell (DSSC).

Caption: Workflow for Solid Polymer Electrolyte Preparation.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Viscosity of 1-Hexyl-3-methylimidazolium iodide at Room Temperature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viscosity of the ionic liquid 1-Hexyl-3-methylimidazolium iodide ([C₆mim]I) at room temperature. The following sections detail quantitative viscosity data, the experimental protocols for its measurement and synthesis, and a visual representation of the synthetic pathway.

Quantitative Data: Viscosity and Density

The viscosity and density of 1-Hexyl-3-methylimidazolium iodide have been experimentally determined across a range of temperatures. The data presented below is crucial for applications in organic synthesis, electrochemistry, and materials science where this ionic liquid is utilized.[1]

A study by Tompe et al. (2010) provides detailed measurements of the density and viscosity of 1-Hexyl-3-methylimidazolium iodide from 298 K to 393 K.[2] The viscosity of this ionic liquid exhibits a sharp decrease as the temperature increases, a typical behavior for ionic liquids.[2][3]

Table 1: Temperature-Dependent Viscosity and Density of 1-Hexyl-3-methylimidazolium iodide

| Temperature (K) | Viscosity (mPa·s) | Density (g/cm³) |

| 298 | 263.1 | 1.385 |

| 303 | 195.5 | 1.380 |

| 308 | 149.2 | 1.375 |

| 313 | 116.1 | 1.370 |

| 318 | 91.9 | 1.365 |

| 323 | 73.9 | 1.360 |

| 328 | 60.1 | 1.355 |

| 333 | 49.3 | 1.350 |

| 338 | 40.9 | 1.345 |

| 343 | 34.4 | 1.340 |

| 348 | 29.2 | 1.335 |

| 353 | 25.0 | 1.330 |

| 358 | 21.6 | 1.325 |

| 363 | 18.8 | 1.320 |

| 368 | 16.5 | 1.315 |

| 373 | 14.6 | 1.310 |

| 378 | 12.9 | 1.305 |

| 383 | 11.5 | 1.300 |

| 388 | 10.3 | 1.295 |

| 393 | 9.3 | 1.290 |

Data sourced from Tompe et al. (2010).

Experimental Protocols

Synthesis of 1-Hexyl-3-methylimidazolium iodide

The synthesis of 1-Hexyl-3-methylimidazolium iodide is typically achieved through the quaternization of 1-methylimidazole with 1-iodohexane.

Materials:

-

1-methylimidazole

-

1-iodohexane

-

An appropriate solvent (e.g., acetonitrile or toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in the chosen solvent under an inert atmosphere.

-

Slowly add an equimolar amount of 1-iodohexane to the solution at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for a specified period (typically several hours to a day) to ensure the completion of the reaction.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting crude product is then washed multiple times with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials.

-

The purified 1-Hexyl-3-methylimidazolium iodide is then dried under vacuum to remove any residual solvent. The purity of the final product can be confirmed using techniques such as HPLC.

Viscosity Measurement

The viscosity of ionic liquids is highly sensitive to impurities, particularly water.[4] Therefore, measurements are conducted under controlled conditions.

Apparatus:

-

A viscometer, such as a falling-ball, capillary, or rotational viscometer.

-

A temperature-controlled bath to maintain the desired temperature.

-

A vacuum line or glove box to handle the sample in a water-vapor-free atmosphere.

Procedure:

-

The 1-Hexyl-3-methylimidazolium iodide sample is thoroughly dried under high vacuum to minimize the water content.

-

The viscometer is calibrated using standard reference fluids with known viscosities.

-

The dried ionic liquid is transferred to the viscometer under an inert and dry atmosphere.

-

The viscometer is placed in the temperature-controlled bath and allowed to thermally equilibrate at the desired temperature.

-

The measurement is then performed according to the specific operating principle of the viscometer used. For example, in a falling-ball viscometer, the time taken for a ball to fall through a calibrated distance in the liquid is measured.

-

The viscosity is calculated from the experimental data using the appropriate equations for the viscometer.

-

This process is repeated at different temperatures to obtain the temperature-dependent viscosity profile.[2]

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic workflow for producing 1-Hexyl-3-methylimidazolium iodide.

References

In-Depth Technical Guide: Electrochemical Window of 1-Hexyl-3-methylimidazolium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Hexyl-3-methylimidazolium iodide ([HMIM]I). The electrochemical window is a critical parameter for applications in electrochemistry, including batteries, sensors, and electro-organic synthesis, as it defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.

Core Concepts: Understanding the Electrochemical Window

The electrochemical window of an electrolyte is the potential range between which the electrolyte is neither oxidized nor reduced. It is determined by the electrochemical stability of its constituent ions, in this case, the 1-hexyl-3-methylimidazolium cation ([HMIM]⁺) and the iodide anion (I⁻). The cathodic limit is dictated by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion. For imidazolium-based ionic liquids, the reduction of the imidazolium cation can lead to the formation of N-heterocyclic carbenes.[1]

The presence of impurities, particularly water, can significantly impact the electrochemical window. Water can be electrolyzed, leading to hydrogen and oxygen evolution, which narrows the potential range in which the ionic liquid is stable. Therefore, the electrochemical window is often reported for both vacuum-dried and atmospheric conditions to provide a more complete picture of its stability.

Quantitative Data Summary

The electrochemical window of 1-Hexyl-3-methylimidazolium iodide ([HMIM]I) has been experimentally determined by O'Mahony et al. (2008). The following table summarizes the anodic and cathodic potential limits, as well as the overall electrochemical window, under both vacuum-dried and atmospheric conditions. The potentials are reported with respect to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, a commonly used internal reference standard in non-aqueous electrochemistry.

| Condition | Anodic Limit (V vs. Fc/Fc⁺) | Cathodic Limit (V vs. Fc/Fc⁺) | Electrochemical Window (V) |

| Vacuum-Dried | +0.65 | -2.05 | 2.70 |

| Atmospheric | +0.60 | -1.95 | 2.55 |

Data sourced from O'Mahony et al., Journal of Chemical & Engineering Data, 2008, 53(12), 2884–2891.

Experimental Protocol: Determination of the Electrochemical Window

The electrochemical window of 1-Hexyl-3-methylimidazolium iodide is typically determined using cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are identified as the points where a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.

A detailed experimental protocol for this determination is as follows:

1. Materials and Equipment:

-

Ionic Liquid: 1-Hexyl-3-methylimidazolium iodide ([HMIM]I), with purity ≥98%.

-

Working Electrode: Glassy carbon electrode (GCE), typically with a diameter of 3 mm.

-

Reference Electrode: A silver wire or platinum wire is often used as a quasi-reference electrode. For accurate potential referencing, an internal standard such as ferrocene is added to the ionic liquid.

-

Counter Electrode: A platinum wire or coil.

-

Electrochemical Cell: A three-electrode glass cell.

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Inert Atmosphere: A glove box or Schlenk line to handle the ionic liquid under an inert atmosphere (e.g., argon or nitrogen) to minimize water and oxygen contamination.

2. Procedure:

-

Preparation of the Ionic Liquid: The ionic liquid is typically dried under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove residual water. For measurements under atmospheric conditions, the ionic liquid is handled in ambient air.

-

Electrode Polishing: The glassy carbon working electrode is polished to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. It is then rinsed with deionized water and a suitable organic solvent (e.g., acetone or ethanol) and dried thoroughly.

-

Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the ionic liquid. If an internal reference is used, a small amount of ferrocene is dissolved in the ionic liquid.

-

Cyclic Voltammetry Measurement:

-

The potential of the working electrode is scanned from the open-circuit potential towards the negative (cathodic) direction until the cathodic limit is reached, as indicated by a sharp increase in the reduction current.

-

The scan direction is then reversed, and the potential is swept towards the positive (anodic) direction until the anodic limit is observed as a sharp increase in the oxidation current.

-

The scan rate is typically set to a value between 20 and 100 mV/s.

-

-

Data Analysis: The anodic and cathodic limits are determined from the cyclic voltammogram. The electrochemical window is calculated as the difference between the anodic and cathodic potential limits.

Logical Workflow for Electrochemical Window Determination

The following diagram illustrates the logical workflow for the experimental determination of the electrochemical window of an ionic liquid.

Caption: Workflow for determining the electrochemical window.

Influence of the Iodide Anion

The choice of anion has a significant impact on the anodic stability of an ionic liquid. Halide anions, including iodide, are generally more susceptible to oxidation compared to other common anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻). The oxidation of the iodide anion (2I⁻ → I₂ + 2e⁻) occurs at a relatively low positive potential, which consequently limits the anodic potential of [HMIM]I. This makes the electrochemical window of iodide-based ionic liquids narrower compared to those with more electrochemically robust anions.

Signaling Pathway Analogy: Electrochemical Decomposition

While not a biological signaling pathway, the process of electrochemical decomposition can be visualized as a pathway where the applied potential acts as the stimulus, leading to the "activation" (oxidation or reduction) of the ionic liquid components.

Caption: Electrochemical decomposition pathway of [HMIM]I.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Safety and Handling of 1-Hexyl-3-methylimidazolium iodide

This technical guide provides a comprehensive overview of the safety, handling, and core properties of 1-Hexyl-3-methylimidazolium iodide. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this ionic liquid.

Chemical and Physical Properties

1-Hexyl-3-methylimidazolium iodide, an ionic liquid, possesses a unique set of properties that make it a subject of interest in various chemical and biological applications.[1] A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉IN₂ | [2] |

| Molecular Weight | 294.18 g/mol | [2] |

| CAS Number | 178631-05-5 | [2] |

| Appearance | White to brown to dark purple clear liquid | [1] |

| Density | 1.39 g/mL | [1] |

| Melting Point | 25-35 °C | [3] |

| Boiling Point | >350 °C (decomposes) | [3][4] |

| Refractive Index | n20/D 1.56 | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Water Content | ≤0.5% | |

| Storage Temperature | Room temperature, under inert gas, away from light and moisture | [3][5] |

Synthesis and Purification

Synthesis of 1-Hexyl-3-methylimidazolium iodide

The synthesis of 1-Hexyl-3-methylimidazolium iodide is typically achieved through the quaternization of 1-methylimidazole with 1-iodohexane.[6] This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the primary carbon of the alkyl halide.

Experimental Protocol:

-

Materials and Equipment:

-

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-iodohexane.

-

The reaction can be performed neat or with a suitable solvent.

-

Stir the mixture at room temperature or with gentle heating under an inert atmosphere. The reaction progress can be monitored by techniques such as TLC or NMR.

-

Upon completion, the product is typically obtained as a viscous liquid.

-

Purification of 1-Hexyl-3-methylimidazolium iodide

Purification is crucial to remove any unreacted starting materials and colored impurities. A general method for purifying imidazolium-based ionic liquids is described below.[9]

Experimental Protocol:

-

Materials and Equipment:

-

Crude 1-Hexyl-3-methylimidazolium iodide

-

Deionized water

-

Decolorizing charcoal (activated carbon)

-

Filtration apparatus

-

Lyophilizer or vacuum oven

-

-

Procedure:

-

Dissolve the crude ionic liquid in deionized water.

-

Add a small amount of decolorizing charcoal to the solution.

-

Heat the mixture gently (e.g., to 65°C) and stir for several hours to allow for the adsorption of impurities.[9]

-

Cool the solution to room temperature and filter to remove the charcoal.

-

Remove the water from the filtrate using a lyophilizer or by heating under vacuum to obtain the purified ionic liquid.[9]

-

Safety and Handling

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Hexyl-3-methylimidazolium iodide is classified as follows:

| Hazard Class | GHS Classification | Reference(s) |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | Category 2A: Causes serious eye irritation | [2] |

Hazard Statements:

Precautionary Measures and Personal Protective Equipment (PPE)

A systematic approach to handling is crucial for minimizing risks.[10]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[10]

-

Respiratory Protection: Not typically required under normal conditions of use with adequate ventilation, as ionic liquids have low volatility.[10]

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [1] |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. | [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. | [1] |

Fire-Fighting Measures

While ionic liquids are generally considered to have low flammability due to their low vapor pressure, they can be combustible.[11]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.

Storage and Handling

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Protect from light and moisture.[3][5]

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

Toxicological Information

Specific toxicological data for 1-Hexyl-3-methylimidazolium iodide is limited, with many sources stating that the substance has not been fully tested.[12] However, the toxicity of imidazolium-based ionic liquids is an active area of research, and some general trends can be used to infer potential hazards.

General Toxicity of Imidazolium Ionic Liquids

The toxicity of imidazolium-based ionic liquids is significantly influenced by the length of the alkyl chain on the imidazolium cation.[13][14] Generally, an increase in the alkyl chain length leads to increased toxicity. This is often attributed to the increased lipophilicity of the cation, which facilitates its interaction with and disruption of cell membranes.[13]

In Vitro and In Vivo Studies on Related Compounds

-

Cytotoxicity: Studies on various cell lines have shown that imidazolium ionic liquids can be cytotoxic.[15] For example, 1-decyl-3-methylimidazolium chloride was found to be more toxic to Caco-2 cells than shorter-chain analogues.[16] Research on rat cardiomyocytes indicated that 1-hexyl-3-methylimidazolium at concentrations of 100 µM and 1 mM abolished beating within 30 minutes.[17]

-

Ecotoxicity: Imidazolium ionic liquids have been shown to be toxic to aquatic organisms.[18] The toxicity towards organisms like Vibrio fischeri and Daphnia magna also increases with the length of the alkyl side chain.[19]

-

Metabolism: Some longer-chain methylimidazolium ionic liquids, such as the 1-octyl-3-methylimidazolium cation, have been shown to be metabolized in the human liver, primarily by cytochrome P450 enzymes.[11]

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are used to predict the toxicity of chemicals based on their molecular structure. For imidazolium-based ionic liquids, QSAR studies have confirmed that the primary determinant of toxicity is the length of the alkyl side chain.[13][20] These models can be a useful tool for the preliminary assessment of the potential toxicity of new or untested ionic liquids.[3][5]

Conclusion

1-Hexyl-3-methylimidazolium iodide is a valuable compound with diverse applications. However, as with all chemicals, a thorough understanding of its properties and potential hazards is essential for its safe handling and use. This guide provides a consolidated source of information to assist researchers and professionals in implementing appropriate safety protocols. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before use and to conduct a thorough risk assessment for any new experimental procedure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Hexyl-3-methylimidazolium Iodide | C10H19IN2 | CID 12036651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]

- 5. Chemoinformatic Approach to Assess Toxicity of Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 8. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 9. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Potential for cardiac toxicity with methylimidazolium ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure–property relationship modeling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Effect of imidazolium-based ionic liquids on bacterial growth inhibition investigated via experimental and QSAR modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 1-Hexyl-3-methylimidazolium Iodide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement, synthesis, purification, and characterization of high-purity 1-Hexyl-3-methylimidazolium iodide ([HMIM]I). This room-temperature ionic liquid (RTIL) is increasingly utilized in diverse fields such as electrochemistry, green chemistry, and biotechnology.[1][2]

Commercial Availability and Specifications

A critical first step for any research application is the procurement of high-quality starting materials. Several commercial suppliers offer 1-Hexyl-3-methylimidazolium iodide, often with purity levels suitable for most research applications. Below is a comparative table summarizing the specifications from various vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity information.[3]

| Supplier | Purity Specification | CAS Number | Molecular Weight ( g/mol ) | Additional Notes |

| Sigma-Aldrich | ≥98% (HPLC) | 178631-05-5 | 294.18 | Impurities: ≤0.5% water.[3] |

| Chem-Impex | ≥98% (HPLC) | 178631-05-5 | 294.18 | Appearance: White to brown to dark purple clear liquid.[2] |

| Santa Cruz Biotechnology | ≥98% | 178631-05-5 | 294.18 | For research use only.[4] |

| Iolitec | Varies (check specific product) | 178631-05-5 | 294.18 | Safety data sheets available. |

| TCI Europe | >98.0% (HPLC) | 178631-05-5 | 294.18 | - |

| ChemScene | ≥97% | 178631-05-5 | 294.18 | - |

Synthesis and Purification Protocols

For applications requiring custom synthesis or further purification, the following experimental protocols, adapted from literature, can be employed.

Synthesis of 1-Hexyl-3-methylimidazolium Iodide

The synthesis of 1-Hexyl-3-methylimidazolium iodide is typically achieved through a quaternization reaction between 1-methylimidazole and 1-iodohexane.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of 1-iodohexane. The reaction can be performed neat or in a suitable solvent like acetonitrile or toluene.

-

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time can vary, but a typical procedure involves heating at 60-80 °C for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

Work-up: After the reaction is complete, the resulting product, 1-Hexyl-3-methylimidazolium iodide, is often a viscous liquid. If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

Initial Purification: The crude product is washed several times with a non-polar solvent, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.[5] The ionic liquid, being immiscible with these solvents, will form a separate layer. The washing is typically performed in a separatory funnel, and the lower ionic liquid layer is collected.

Purification of High-Purity 1-Hexyl-3-methylimidazolium Iodide

For applications demanding high purity, further purification steps are necessary to remove colored impurities and residual starting materials.

Experimental Protocol:

-

Decolorization: Dissolve the crude ionic liquid in a minimal amount of a suitable solvent (e.g., acetonitrile). Add activated charcoal (approximately 2-5% by weight) to the solution. Stir the mixture at room temperature for several hours. The activated charcoal will adsorb colored impurities.

-

Filtration: Remove the activated charcoal by filtration through a pad of Celite or a fine porosity sintered glass funnel.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

-

Drying: Dry the purified ionic liquid under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period (24-48 hours) to remove any residual solvent and water. The water content can be monitored using Karl Fischer titration.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-Hexyl-3-methylimidazolium iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

1H NMR (Proton NMR): The 1H NMR spectrum will show characteristic peaks for the protons on the imidazolium ring and the hexyl and methyl groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard.

13C NMR (Carbon-13 NMR): The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for the C-H stretching of the alkyl chains and the imidazolium ring, as well as the C=N and C=C stretching vibrations of the ring.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of the ionic liquid.

-

TGA: Provides information on the decomposition temperature of the compound.[1][6]

-

DSC: Can be used to determine the glass transition temperature (Tg) and melting point (Tm), although many ionic liquids, including 1-Hexyl-3-methylimidazolium iodide, remain liquid at room temperature and may not exhibit a distinct melting point.[1][6]

Visualizing Synthesis and Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthesis pathway of 1-Hexyl-3-methylimidazolium iodide.

Caption: Experimental workflow for purification and characterization.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Hexyl-3-methylimidazolium iodide = 98 HPLC 178631-05-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 6. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - UM Research Repository [eprints.um.edu.my]

Cost-Effective Synthesis of 1-Hexyl-3-methylimidazolium Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a cost-effective method for the synthesis of 1-Hexyl-3-methylimidazolium iodide ([HMIM]I), an ionic liquid with diverse applications in organic synthesis, electrochemistry, and biotechnology.[1] The focus of this document is on a microwave-assisted approach, which offers significant advantages in terms of reaction time and yield, thereby contributing to a more economical and efficient production process.

Introduction

1-Hexyl-3-methylimidazolium iodide is a room-temperature ionic liquid (RTIL) that has gained considerable attention for its unique physicochemical properties, including low volatility, high thermal stability, and excellent ionic conductivity.[1] These characteristics make it a valuable solvent in green chemistry, an electrolyte in electrochemical devices, and a medium for biocatalysis and drug delivery. The conventional synthesis of [HMIM]I involves the quaternization of 1-methylimidazole with 1-iodohexane, often requiring long reaction times under reflux conditions. This guide details a more efficient microwave-assisted synthesis that accelerates the reaction, leading to higher yields in a fraction of the time, which is a key factor in cost-effective production.

Synthesis Methodology

The primary and most direct route for the synthesis of 1-Hexyl-3-methylimidazolium iodide is the SN2 reaction between 1-methylimidazole and 1-iodohexane. The lone pair of electrons on one of the nitrogen atoms in the imidazole ring attacks the electron-deficient carbon atom of 1-iodohexane, leading to the formation of the desired imidazolium salt.

Two main approaches to facilitate this reaction are conventional heating and microwave irradiation.

-

Conventional Heating: This traditional method typically involves heating the neat mixture of reactants or a solution in a suitable solvent under reflux for several hours to days. While effective, the prolonged reaction times and continuous energy consumption can increase the overall cost of synthesis.

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. In the context of ionic liquid synthesis, microwave heating provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the rate of quaternization. This method is considered more cost-effective due to reduced energy consumption and increased throughput. Research on the synthesis of similar ionic liquids, such as 1-hexyl-3-methylimidazolium bromide, has shown that microwave-assisted synthesis can be completed in as little as 10-20 minutes with yields exceeding 90%.[2]

The following diagram illustrates the general reaction pathway for the synthesis of 1-Hexyl-3-methylimidazolium iodide.

Experimental Protocols

This section provides a detailed experimental protocol for the cost-effective, microwave-assisted synthesis of 1-Hexyl-3-methylimidazolium iodide.

3.1. Materials and Equipment

-

1-Methylimidazole (≥99%)

-

1-Iodohexane (≥98%)

-

Ethyl acetate (analytical grade)

-

Microwave reactor

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Microwave-Assisted Synthesis Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methylimidazole and 1-iodohexane. A slight excess of the alkyl halide is often used to ensure complete conversion of the 1-methylimidazole.[2]

-

Microwave Irradiation: Place the flask in the microwave reactor. Irradiate the mixture at a controlled temperature for a short duration. Optimal conditions for the analogous bromide synthesis have been reported as a 1:1.1 molar ratio of 1-methylimidazole to 1-bromohexane, at 70°C for 10 minutes, achieving a yield of 97%.[2] Similar conditions can be applied for the iodide synthesis, with minor adjustments as needed.

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. The resulting product is often a viscous liquid. Wash the crude product with ethyl acetate (3 x 30 mL) to remove any unreacted starting materials. The ionic liquid, being immiscible with ethyl acetate, will form a separate layer.

-

Isolation: Decant the ethyl acetate layer. To remove any residual solvent, place the product on a rotary evaporator under reduced pressure.

-

Drying and Storage: Dry the purified 1-Hexyl-3-methylimidazolium iodide under high vacuum to remove any traces of volatile impurities. Store the final product in a tightly sealed container in a cool, dry place.

The following diagram outlines the experimental workflow for the microwave-assisted synthesis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 1-Hexyl-3-methylimidazolium iodide and related compounds, highlighting the efficiency of the microwave-assisted approach.

Table 1: Comparison of Synthesis Methods for 1-Hexyl-3-methylimidazolium Halides

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | 10 - 30 minutes[2] |

| Temperature | Typically reflux temperature | 70 - 120 °C[2] |

| Yield | Variable, often lower | > 90%[2] |

| Energy Consumption | High | Low |

| Cost-Effectiveness | Moderate | High |

Table 2: Optimized Conditions for Microwave-Assisted Synthesis of 1-Hexyl-3-methylimidazolium Bromide [2]

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Time (min) | Yield (%) |

| 1-Methylimidazole | 1-Bromohexane | 1 : 1.1 | 70 | 10 | 97 |

Note: These conditions for the bromide analog serve as a strong starting point for the optimization of the iodide synthesis.

Conclusion

The microwave-assisted synthesis of 1-Hexyl-3-methylimidazolium iodide presents a highly efficient and cost-effective alternative to conventional heating methods. The significant reduction in reaction time, coupled with high yields, translates to lower energy consumption and increased productivity, making this method particularly attractive for both laboratory-scale and industrial applications. This guide provides researchers, scientists, and drug development professionals with the necessary information to implement this advanced synthetic protocol, thereby facilitating the wider availability and application of this versatile ionic liquid.

References

Methodological & Application

Application Notes and Protocols for 1-Hexyl-3-methylimidazolium Iodide in Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Hexyl-3-methylimidazolium iodide ([HMIm]I) as an electrolyte component in Dye-Sensitized Solar Cells (DSSCs). This document covers the preparation of various electrolyte formulations, fabrication of DSSC components, and methods for cell assembly and characterization.

Introduction

1-Hexyl-3-methylimidazolium iodide is an ionic liquid (IL) that has garnered significant interest as a component in DSSC electrolytes. Its negligible vapor pressure and high thermal stability make it a promising alternative to volatile organic solvents, thereby enhancing the long-term stability and safety of the solar cells. [HMIm]I can be employed in both liquid and quasi-solid-state (gel or solid polymer) electrolytes, offering versatility in DSSC fabrication. In the electrolyte, [HMIm]I serves as a source of iodide ions for the I⁻/I₃⁻ redox couple, which is responsible for regenerating the oxidized dye molecules. The ionic nature of [HMIm]I also contributes to the overall ionic conductivity of the electrolyte, a crucial factor for efficient charge transport.

Data Presentation

The performance of DSSCs is highly dependent on the composition of the electrolyte. The following table summarizes the photovoltaic performance of DSSCs utilizing [HMIm]I in different electrolyte systems.

| Electrolyte Type | Composition | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |

| Solid Polymer | Rice starch, NaI, 20 wt% [HMIm]I | 9.07 | 0.58 | 0.65 | 3.42 | [1][2] |

| Gel Polymer | P(MMA-co-MAA), NaI, I₂, 20 wt% [HMIm]I | - | - | - | 5.30 | [3] |

| Quasi-solid-state | [HMIm]I with low molecular weight gelator | - | - | - | 5.0 |

Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of DSSCs using a [HMIm]I-based electrolyte.

Preparation of the TiO₂ Photoanode

The photoanode is a critical component of the DSSC, providing a high surface area for dye adsorption and a pathway for electron transport.

Materials:

-

Fluorine-doped Tin Oxide (FTO) coated glass

-